Triolex

描述

Triolex, also known as HE3286, is a synthetic derivative of a naturally occurring steroid in humans. It has garnered significant interest due to its unique properties and potential therapeutic benefits. This compound is primarily known for its anti-inflammatory and immunomodulatory effects, making it a promising candidate for treating various inflammatory and metabolic diseases .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Triolex involves multiple steps, starting from a steroidal precursor. The process includes selective functionalization and modification of the steroid nucleus to achieve the desired structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is carefully controlled to maintain consistency and quality. Advanced techniques such as high-performance liquid chromatography (HPLC) are used for purification and quality control .

化学反应分析

Types of Reactions: Triolex undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.

Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its pharmacological properties.

Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Various nucleophiles and electrophiles are employed under controlled conditions to achieve specific substitutions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms .

科学研究应用

Chemistry: Triolex serves as a valuable tool for studying steroidal chemistry and developing new synthetic methodologies.

Biology: It is used to investigate the role of steroids in cellular processes and inflammation.

Medicine: this compound has shown promise in treating conditions such as type 2 diabetes, rheumatoid arthritis, and Parkinson’s disease.

作用机制

Triolex operates through selective modulation of the glucocorticoid receptor. Unlike traditional glucocorticoids, which can cause broad immunosuppression, this compound selectively modulates the receptor to retain anti-inflammatory benefits while minimizing side effects. It regulates the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathway and increases the production of regulatory T cells, which play a crucial role in maintaining immune homeostasis .

相似化合物的比较

Prednisolone: A widely used glucocorticoid with potent anti-inflammatory effects but significant side effects.

Dexamethasone: Another glucocorticoid with strong anti-inflammatory properties but also associated with adverse effects.

Hydrocortisone: A natural glucocorticoid with a broad range of applications but limited by its side effect profile

Uniqueness of Triolex: this compound stands out due to its selective modulation of the glucocorticoid receptor, which allows it to provide anti-inflammatory benefits without the extensive side effects seen with traditional glucocorticoids. Its ability to cross the blood-brain barrier further enhances its potential for treating neuroinflammatory and neurodegenerative conditions .

生物活性

Introduction

Triolex, a compound known for its triplex-forming oligonucleotides (TFOs), has garnered attention in the field of molecular biology and pharmacology due to its unique ability to bind to DNA and regulate gene expression. This article explores the biological activity of this compound, including its mechanisms of action, case studies demonstrating its efficacy, and detailed research findings.

This compound functions primarily through the formation of triple helices with double-stranded DNA. This interaction occurs in the major groove of DNA, allowing for high specificity and affinity binding. The biological activity of this compound can be summarized through the following mechanisms:

- Gene Regulation : this compound can inhibit transcription by binding to specific gene promoters or regulatory regions, effectively silencing gene expression. For instance, TFOs targeting the bcl-2 gene have shown significant inhibitory effects on its transcription in HeLa cells, leading to reduced cell proliferation .

- Stability Enhancement : Modifications such as the incorporation of non-natural nucleoside analogues can enhance the stability and efficacy of TFOs. Studies indicate that TFOs with W-shaped nucleoside analogues exhibit superior antiproliferative effects compared to natural counterparts in cancer cell lines .

- Nuclease Resistance : Certain modifications, like amino linkages at the 3′-end, increase resistance to nuclease degradation, prolonging the biological activity of TFOs post-transfection .

Case Studies

Numerous studies have highlighted the effectiveness of this compound in various applications:

- Inhibition of c-myc Gene Expression :

- Targeting bcl-2 in Cancer Therapy :

-

p53 Binding Dynamics :

- A pivotal study revealed that p53 protein specifically binds to triplex DNA structures, influencing transcriptional regulation. The interaction was confirmed through chromatin immunoprecipitation assays and luciferase reporter assays, indicating that triplex-forming sequences could serve as novel p53 target sites in genomic regulation .

Efficacy Data Table

属性

Key on ui mechanism of action |

Potential mechanisms of action for HE3286 include regulation of NF-kB and increasing the production of regulatory T cells (Treg cells). NF-kB is a well-known transcription factor that controls the production of inflammatory cytokines such as TNF-a and interferon-g. Treg cells are referred to in the scientific literature as the peacekeepers of the body. Their role is to keep the immune system from attacking the body itself. Recent studies of Treg cells indicate that they may play a broader role than simply preventing autoimmune conditions. Manipulation of these cells may offer new treatments for conditions ranging from diabetes and organ rejection to cancer and infectious diseases. In type II diabetes, moderate inhibition of NF-kB improves glucose tolerance. [Press Release - Hollis-Eden Pharmaceuticals] |

|---|---|

CAS 编号 |

1001100-69-1 |

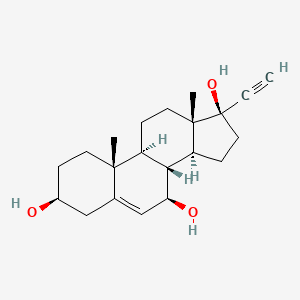

分子式 |

C21H30O3 |

分子量 |

330.5 g/mol |

IUPAC 名称 |

(3S,7R,8R,9S,10R,13S,14S,17R)-17-ethynyl-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,7,17-triol |

InChI |

InChI=1S/C21H30O3/c1-4-21(24)10-7-16-18-15(6-9-20(16,21)3)19(2)8-5-14(22)11-13(19)12-17(18)23/h1,12,14-18,22-24H,5-11H2,2-3H3/t14-,15-,16-,17-,18+,19-,20-,21-/m0/s1 |

InChI 键 |

JJKOQZHWYLMASZ-FJWDNACWSA-N |

SMILES |

CC12CCC(CC1=CC(C3C2CCC4(C3CCC4(C#C)O)C)O)O |

手性 SMILES |

C[C@]12CC[C@@H](CC1=C[C@@H]([C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C#C)O)C)O)O |

规范 SMILES |

CC12CCC(CC1=CC(C3C2CCC4(C3CCC4(C#C)O)C)O)O |

外观 |

Solid powder |

Key on ui other cas no. |

1001100-69-1 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

17-ethynyl-5-androstene-3, 7, 17-triol 17-ethynyl-5-androstene-3,7,17-triol HE-3286 HE3286 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。